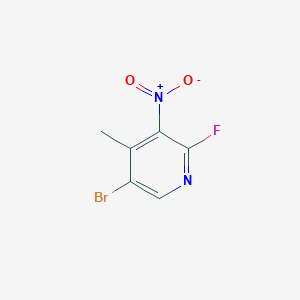
2-(4-(Hexyl(methyl)amino)phenyl)-1,4-dihydroxyanthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(Hexyl(methyl)amino)phenyl)-1,4-dihydroxyanthracene-9,10-dione is a complex organic compound that belongs to the anthraquinone family. Anthraquinones are known for their vibrant colors and are widely used in dyes, pigments, and various industrial applications. This particular compound is characterized by its unique structure, which includes a hexyl(methyl)amino group attached to a phenyl ring, and two hydroxyl groups on the anthracene core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(Hexyl(methyl)amino)phenyl)-1,4-dihydroxyanthracene-9,10-dione typically involves multiple steps. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
- Step 1: Synthesis of the Aryl Halide:
- The starting material, 4-bromoaniline, is reacted with hexyl(methyl)amine to form 4-(hexyl(methyl)amino)aniline.
- Reaction conditions: Solvent (e.g., ethanol), temperature (e.g., 80°C), and catalyst (e.g., palladium acetate).
- Step 2: Suzuki-Miyaura Coupling:
- The synthesized 4-(hexyl(methyl)amino)aniline is then coupled with 1,4-dihydroxyanthraquinone using a palladium catalyst.
- Reaction conditions: Solvent (e.g., toluene), base (e.g., potassium carbonate), and temperature (e.g., 100°C).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(4-(Hexyl(methyl)amino)phenyl)-1,4-dihydroxyanthracene-9,10-dione undergoes various chemical reactions, including:
- Oxidation:
- The hydroxyl groups can be oxidized to form quinones.
- Common reagents: Potassium permanganate, chromium trioxide.
- Reduction:
- The compound can be reduced to form hydroquinones.
- Common reagents: Sodium borohydride, lithium aluminum hydride.
- Substitution:
- The amino group can undergo substitution reactions to form different derivatives.
- Common reagents: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions include quinones, hydroquinones, and various substituted derivatives, depending on the reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-(4-(Hexyl(methyl)amino)phenyl)-1,4-dihydroxyanthracene-9,10-dione has a wide range of scientific research applications:
- Chemistry:
- Used as a precursor in the synthesis of complex organic molecules.
- Employed in the study of reaction mechanisms and catalysis.
- Biology:
- Investigated for its potential as an antimicrobial agent.
- Studied for its interactions with biological macromolecules.
- Medicine:
- Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
- Used in drug development and formulation studies.
- Industry:
- Utilized in the production of dyes and pigments.
- Applied in the development of organic electronic materials.
Wirkmechanismus
The mechanism of action of 2-(4-(Hexyl(methyl)amino)phenyl)-1,4-dihydroxyanthracene-9,10-dione involves its interaction with various molecular targets and pathways:
- Molecular Targets:
- The compound can interact with enzymes, receptors, and DNA.
- It may inhibit specific enzymes involved in metabolic pathways.
- Pathways Involved:
- The compound can modulate signaling pathways related to cell growth and apoptosis.
- It may induce oxidative stress and affect cellular redox balance.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- 2-(4-(Hexylamino)phenyl)-1,4-dihydroxyanthracene-9,10-dione
- 2-(4-(Methylamino)phenyl)-1,4-dihydroxyanthracene-9,10-dione
- 2-(4-(Dimethylamino)phenyl)-1,4-dihydroxyanthracene-9,10-dione
Uniqueness: 2-(4-(Hexyl(methyl)amino)phenyl)-1,4-dihydroxyanthracene-9,10-dione is unique due to the presence of both hexyl and methyl groups on the amino moiety, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with biological targets compared to similar compounds.
Eigenschaften
CAS-Nummer |
89132-73-0 |
|---|---|
Molekularformel |
C27H27NO4 |
Molekulargewicht |
429.5 g/mol |
IUPAC-Name |
2-[4-[hexyl(methyl)amino]phenyl]-1,4-dihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C27H27NO4/c1-3-4-5-8-15-28(2)18-13-11-17(12-14-18)21-16-22(29)23-24(27(21)32)26(31)20-10-7-6-9-19(20)25(23)30/h6-7,9-14,16,29,32H,3-5,8,15H2,1-2H3 |
InChI-Schlüssel |
FKYQPIVIQMGYFD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCN(C)C1=CC=C(C=C1)C2=CC(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,2-Diphenylcyclobuta[b]anthracene](/img/structure/B15249065.png)


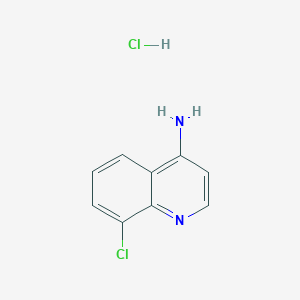
![tert-Butyl (3aS,7aR)-3a-(hydroxymethyl)hexahydrofuro[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B15249086.png)
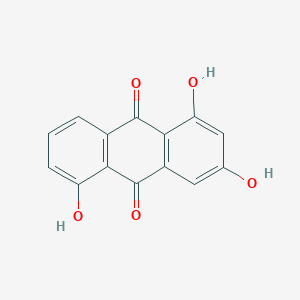
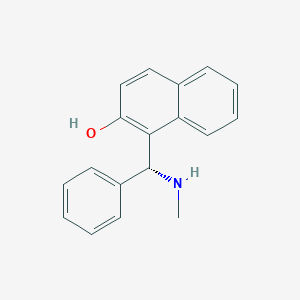
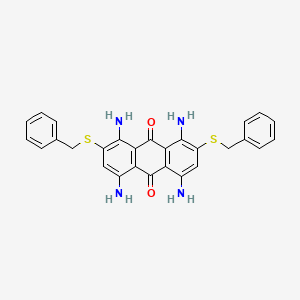
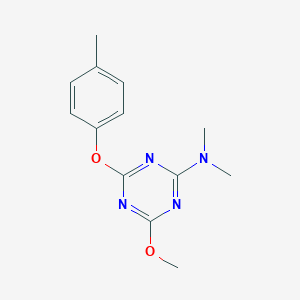
![9-Benzyl-8-hydroxy-5H-pyrido[1,2-a]quinoxaline-6,10-dione](/img/structure/B15249136.png)


![N-(9-ethyl-9H-carbazol-3-yl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B15249168.png)
